
p-Nitrophenyl phosphate
Overview
Description
p-Nitrophenyl phosphate (pNPP) is a synthetic chromogenic substrate widely used in biochemical assays to measure phosphatase activity, particularly alkaline phosphatase (ALP) and protein tyrosine phosphatases (PTPases). Its structure consists of a phosphate group esterified to p-nitrophenol, which releases yellow p-nitrophenol (detectable at 405–410 nm) upon enzymatic hydrolysis . pNPP is commercially available in multiple forms, including disodium salt hexahydrate, tablets, and pre-formulated substrate buffers, making it a versatile choice for ELISA, enzyme kinetics, and diagnostic applications . Its utility stems from its stability, ease of detection, and compatibility with diverse experimental conditions.
Scientific Research Applications
Enzyme Assays
Substrate for Phosphatases
pNPP serves as a chromogenic substrate for alkaline phosphatase and protein tyrosine phosphatases. Upon hydrolysis by these enzymes, pNPP releases p-nitrophenol, which exhibits a yellow color that can be quantified spectrophotometrically at 405 nm. This property makes it an essential tool in enzyme activity assays.
Kinetic Studies
Research has shown that the hydrolysis of pNPP can be utilized to derive kinetic parameters for various phosphatases. For instance, studies involving calf intestinal alkaline phosphatase have established kinetic constants that are crucial for understanding enzyme functionality under different conditions . The absorbance change correlates directly with enzyme activity, allowing for precise measurements.
Mechanistic Studies
Understanding Enzymatic Mechanisms
The use of pNPP in mechanistic studies provides insights into the catalytic mechanisms of phosphatases. For example, a study on protein phosphatase-1 demonstrated how pNPP hydrolysis could elucidate transition states and kinetic isotope effects, revealing critical information about enzyme-substrate interactions .
Case Study: Human Dual-Specificity Phosphatase 22
A notable case study involved the structural analysis of human dual-specificity phosphatase 22 in complex with pNPP. This research illuminated the molecular basis for substrate binding and facilitated the design of inhibitors targeting this enzyme .
Biosensor Development
Fluorescent Biosensors
Recent advancements have incorporated pNPP into the development of biosensors for detecting phosphate levels. A novel biosensor was created using alkaline phosphatase and polyfluorene-liposomal nanoparticles, where the hydrolysis of pNPP was monitored through fluorescence quenching by p-nitrophenol . This biosensor demonstrates high sensitivity and specificity for phosphate detection in biological samples.
Application in Drug Screening
The ability to measure phosphatase activity using pNPP also extends to drug screening applications. By assessing the inhibition of phosphatase activity, researchers can identify potential therapeutic compounds that modulate these enzymes' functions .
Physiological Studies
Cellular Uptake and Hydrolysis
Studies have investigated the uptake and hydrolysis of pNPP in human red blood cells, revealing that ionic strength significantly affects its hydrolysis rate. The findings suggest that physiological conditions can limit the effectiveness of pNPP as a substrate in certain cellular contexts . This highlights the importance of considering environmental factors when designing experiments involving pNPP.
Data Tables
Q & A
Q. Basic: What is the standard protocol for using pNPP in alkaline phosphatase (ALP) assays?
Methodological Answer:
pNPP is hydrolyzed by ALP to produce yellow-colored p-nitrophenol, measurable at 405 nm. A typical protocol includes:
- Substrate Preparation : Dissolve pNPP (e.g., disodium hexahydrate salt) in Tris buffer (pH 9.0–9.8) at 1–5 mg/mL .
- Reaction Setup : Add 195 µL of substrate solution per well in a 96-well plate and incubate at 37°C for 30–60 minutes .
- Detection : Use a microplate reader at 405 nm. Normalize data using blank wells (substrate without enzyme) and account for background absorbance .
Q. Basic: What are common research applications of pNPP beyond ELISA?
Applications Include :
- Bone Tissue Engineering : Assess osteogenic differentiation via ALP activity in stem cell cultures .
- Milk Pasteurization Testing : Detect residual ALP activity to verify thermal processing efficacy .
- Enzyme Kinetics : Study phosphatase activity in recombinant proteins (e.g., GST-PP2C fusion assays) .
Q. Advanced: How to resolve contradictions in hydrolysis mechanisms of pNPP derived from experimental vs. theoretical models?
Key Approaches :
- Transition-State Analysis : Use QM/MM simulations to distinguish between "loose" (associative) and "dissociative" mechanisms. For pNPP, simulations align with experimental data supporting a loose transition state in both solution and enzyme systems .
- Kinetic Isotope Effects (KIEs) : Compare substrate- vs. product-driven pathways. For pNPP, substrate-driven mechanisms dominate due to its leaving group (p-nitrophenol) .
Q. Advanced: How to optimize pNPP-based assays for non-ideal conditions (e.g., variable pH or inhibitors)?
Optimization Strategies :
- Buffer Selection : Use Tris buffer (pH 9.0) for ALP or carbonate/bicarbonate buffer (pH 9.6) for ELISA .
- Inhibitor Mitigation : Add 2 mM MnCl₂ to stabilize metal-dependent phosphatases (e.g., PP2C) .
- Temperature Control : Pre-warm substrate to 37°C to minimize reaction variability .
Q. Basic: What are critical handling and storage considerations for pNPP?
Guidelines :
- Storage : Store lyophilized pNPP at –20°C; reconstituted solutions are stable for ≤24 hours at 2–8°C .
- Light Sensitivity : Protect from light to prevent photodegradation of the nitro group .
- Contamination : Avoid freeze-thaw cycles and microbial growth in liquid substrates .
Q. Advanced: Why does pNPP show substrate specificity for alkaline phosphatase over other phosphatases?
Mechanistic Insight :
ALP’s bimetallic zinc active site preferentially binds and dephosphorylates aromatic substrates like pNPP due to:
- Electrostatic Complementarity : The negatively charged phosphate group interacts with Zn²⁺ ions.
- Leaving Group Stability : p-Nitrophenol’s strong electron-withdrawing group facilitates cleavage .
For serine/threonine phosphatases (e.g., PP2C), Mn²⁺ or Mg²⁺ cofactors are required .
Q. Advanced: How to design experiments to study the transition states of pNPP hydrolysis in enzymes?
Methodology :
- Computational Modeling : Use SCC-DFTBPR/MM hybrid methods to simulate enzyme-substrate interactions and compare with experimental KIEs .
- Enzyme Mutagenesis : Introduce mutations (e.g., R166S in AP) to alter metal coordination and probe transition-state stabilization .
Q. Basic: How to interpret discrepancies in pNPP assay results (e.g., high background or nonlinear kinetics)?
Troubleshooting :
- High Background : Check for endogenous phosphatase activity in cell lysates using heat-inactivated controls .
- Nonlinear Kinetics : Ensure substrate saturation (Km for ALP ≈ 0.1–1 mM pNPP) and avoid product inhibition by diluting samples .
Q. Advanced: What kinetic parameters should be reported when using pNPP in enzyme inhibition studies?
Critical Parameters :
- Vmax and Km : Derived from Michaelis-Menten plots under saturating conditions.
- IC₅₀ : Measure inhibitor concentration causing 50% activity reduction, using ≥3 replicates .
- Catalytic Efficiency (kcat/Km) : Compare mutants or isoforms to assess evolutionary adaptations .
Q. Advanced: How does buffer composition affect pNPP hydrolysis rates in phosphatase assays?
Impact of Buffers :
Comparison with Similar Compounds
Structural Analogs and Substrate Specificity
p-Nitrophenyl Esters with Varied Acyl Chains
- p-Nitrophenyl Octanoate (p-NPO) and p-Nitrophenyl Dodecanoate (p-NPDD): Unlike pNPP, which is hydrolyzed by phosphatases, these esters are substrates for esterases and lipases. PA27, a hydrolase from Pseudomonas aeruginosa, showed high activity toward p-NPO (C8 acyl chain) but negligible activity toward pNPP and p-NPDD (C12 chain), highlighting the preference of certain enzymes for longer hydrophobic acyl groups over phosphorylated substrates .
Bis-p-Nitrophenyl Phosphate (bis-p-NPP) and p-Nitrophenyl-Phosphorylcholine (p-NPPC)
- Bis-p-NPP, a diphosphate ester, and p-NPPC, a phosphorylcholine derivative, are hydrolyzed by phosphodiesterases and phospholipases, respectively. In comparative studies, bis-p-NPP exhibited distinct pH-dependent activity profiles compared to pNPP, with optimal hydrolysis occurring in neutral to alkaline conditions for pNPP .
Naphthyl Phosphates (α/β-Naphthyl Phosphate)
- β-Naphthyl phosphate is hydrolyzed more efficiently than pNPP by calcineurin, a Ca²⁺/calmodulin-dependent phosphatase, with activity ratios of β-naphthyl phosphate > pNPP > α-naphthyl phosphate. This preference correlates with structural differences in the aromatic leaving group, influencing enzyme-substrate binding and catalytic efficiency .
Phenyl Phosphate and Glycerol-2-Phosphate
- These substrates, alongside pNPP, are utilized by Aspergillus niger phytase. While phenyl phosphate and glycerol-2-phosphate share phosphatase sensitivity, pNPP hydrolysis is uniquely inhibited by Ca²⁺ (50% inhibition), whereas Mg²⁺ and Mn²⁺ enhance activity. This contrasts with phenyl phosphate, which is less affected by divalent cations .
Enzymatic Activity and Kinetic Parameters
ND: Not determined in provided evidence.
Mechanistic and Functional Differences
- Hydrolysis Pathways: pNPP undergoes acid-catalyzed hydrolysis via phosphorus-oxygen bond fission, unlike neopentyl dihydrogen phosphate, which lacks a rate maximum in strong acid . In contrast, diethyl p-nitrophenyl phosphate (paraoxon) is an organophosphate inhibitor of serine proteases, reacting non-specifically with elastases and acetylcholinesterases .
- Leaving Group Effects: The p-nitrophenol group in pNPP provides a strong chromogenic signal, while β-naphthyl phosphate releases fluorescent β-naphthol, enabling multiplex detection in phosphatase assays .
Preparation Methods
Historical Context and Traditional Synthesis Methods
Anhydrous Phosphoric Acid Method
The earliest method involved reacting p-nitrophenol with anhydrous phosphoric acid to form bis(p-nitrophenyl) phosphate, followed by hydrolysis to yield pNPP . While straightforward, this approach suffered from excessive p-nitrophenol usage and inefficient purification. Cyclohexylamine, used to isolate intermediates, caused foaming during concentration, reducing yields to below 50% . Reaction times exceeding 24 hours further limited its practicality for large-scale production.
Phosphorus Oxychloride Route
A second method utilized phosphorus oxychloride (POCl₃) as a phosphorylating agent. However, POCl₃’s poor selectivity led to polysubstituted byproducts, complicating purification . For example, J. Phys. Org. Chem. (2000) reported yields of only 35–40% after chromatographic separation . The toxicity of phosphorus oxychloride and its derivatives also raised safety concerns, rendering this method unsuitable for industrial adoption.
Dibenzyl Chlorophosphate Approach
A third strategy employed dibenzyl chlorophosphate, synthesized from dibenzyl phosphite, to react with p-nitrophenol. Although this method achieved moderate yields (50–60%), it relied on toxic carbon tetrachloride and costly palladium-catalyzed hydrogenation . The oily consistency of intermediates necessitated column chromatography, further increasing operational complexity and costs .
Modern Industrial Synthesis: A Four-Step Optimized Process
Step 1: Alkylation with Dialkyl Chlorophosphate
The patented method begins with reacting p-nitrophenol with dialkyl chlorophosphate (e.g., dimethyl or diethyl chlorophosphate) in the presence of a base such as triethylamine or sodium carbonate . Conducted at 0–25°C for 4–10 hours, this step produces O,O-dialkyl p-nitrophenyl phosphate with a molar ratio of 1:1.2:1.2 (p-nitrophenol:dialkyl chlorophosphate:base) . Reduced pressure distillation purifies the intermediate, avoiding contamination from unreacted starting materials.
Step 2: Trimethylsilyl-Mediated Dealkylation
The dialkyl intermediate undergoes dealkylation using trimethylsilyl chloride (TMSCl), replacing alkoxy groups with trimethylsilyl (TMS) moieties . This reaction, performed in acetonitrile at 0–25°C for 24 hours, yields O,O-bis(trimethylsilyl) this compound. Nuclear magnetic resonance (³¹P NMR) confirms successful conversion with a characteristic shift to δ = −22.91 ppm .
Step 3: Hydrolysis to p-Nitrophenylphosphoric Acid
Hydrolysis of the TMS-protected intermediate in a methanol-water (1:1) solution at 0–30°C for 1–24 hours produces p-nitrophenylphosphoric acid . The ³¹P NMR spectrum shows a distinct peak at δ = −5.45 ppm, indicating complete hydrolysis . This step’s simplicity and lack of byproducts contrast sharply with earlier methods requiring neutralization of acidic residues.
Step 4: Disodium Salt Formation
Final treatment with 12N sodium hydroxide at pH ≥ 12 converts the phosphoric acid into disodium p-nitrophenylphosphate . Recrystallization from acetone-water (5:1) yields a pure white-to-pale yellow solid with an overall four-step yield of 72% .
Comparative Analysis of Synthesis Methods
Yield and Purity Metrics
The table below contrasts key parameters across traditional and modern methods:
Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Limitations |
---|---|---|---|---|
Anhydrous H₃PO₄ | <50 | 85–90 | 24–48 | Foaming, low scalability |
POCl₃ | 35–40 | 70–75 | 12–18 | Toxic byproducts, low selectivity |
Dibenzyl chlorophosphate | 50–60 | 90–95 | 18–24 | High cost, hydrogenation hazards |
Modern (TMSCl-based) | 72 | >99 | 28 (total) | None significant |
Applications in Biochemical Assays
pNPP’s utility stems from its hydrolysis to p-nitrophenol, which exhibits a yellow color in alkaline solutions . In acid phosphatase assays, pNPP serves as a chromogenic substrate, enabling spectrophotometric quantification at 410 nm . For instance, Nguyen (2016) demonstrated linear nitrophenol production rates of 2.239 nmole/min using wheat germ extracts . This application underscores the necessity for high-purity pNPP, as contaminants could skew enzymatic activity measurements.
Properties
Molecular Formula |
C6H4NO6P-2 |
---|---|
Molecular Weight |
217.07 g/mol |
IUPAC Name |
(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H2,10,11,12)/p-2 |
InChI Key |
XZKIHKMTEMTJQX-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-] |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-] |
Synonyms |
4-nitrophenyl phosphate 4-nitrophenylphosphate diammonium nitrophenylphosphate dipotassium nitrophenylphosphate disodium nitrophenylphosphate magnesium nitrophenylphosphate monosodium nitrophenylphosphate nitrophenylphosphate p-nitrophenol phosphate p-nitrophenyl phosphate sodium nitrophenylphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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